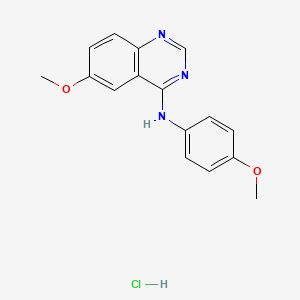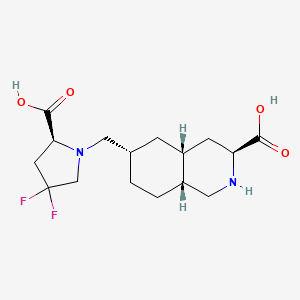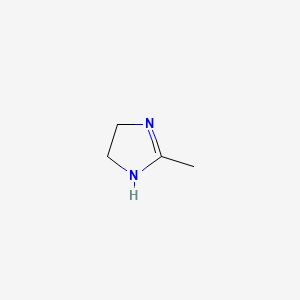
Lysidine
Descripción general
Descripción
Lysidine is a derivative of 2-imidazoline . It is a colorless solid with basic properties and is soluble in organic solvents . It is used as a precursor to other compounds of pharmaceutical interest .
Synthesis Analysis
Lysidine is prepared by condensing ethylenediamine with acetic acid to give the diamide, which undergoes CaO-induced cyclization . Alternatively, it arises from the condensation of glyoxal, acetaldehyde, and ammonia . Lysidine is an intermediate in the synthesis of the drug metronidazole .
Molecular Structure Analysis
Lysidine is a derivative of cytidine in which the carbonyl is replaced by the amino acid lysine .
Chemical Reactions Analysis
In the presence of Raney nickel, Lysidine undergoes dehydrogenation to 2-methylimidazole, which can then be further elaborated .
Physical And Chemical Properties Analysis
Lysidine has a molar mass of 84.12 g/mol and a melting point of 87 °C (189 °F; 360 K) (decomposes) . It has a density of 1.1±0.1 g/cm3, a boiling point of 199.0±9.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.4 mmHg at 25°C .
Aplicaciones Científicas De Investigación
Specific Scientific Field
Molecular Biology and Genetics
Summary of the Application
Lysidine is a post-transcriptional modification at the wobble position of the bacterial tRNA Ile that is specific for the AUA codon . It is an essential wobble modification that is required for the identity of the tRNA and its AUA codon specificity .
Methods of Application or Experimental Procedures
The detailed mechanism by which lysidine is synthesized was revealed through in vitro reconstitution of the wobble modification .
Results or Outcomes
Accurate maintenance of wobble modifications, such as Lysidine, is required for various biological functions . It was found that the lack of wobble modification of mitochondrial tRNAs leads to translational defects that are associated with mitochondrial diseases .
Role in Decoding Capability of Isoleucine tRNAs
Specific Scientific Field
Summary of the Application
Lysidine, along with agmatidine, is utilized in the anticodon of tRNAIle to decipher the AUA codon . These modifications interact with the third adenine of the codon via a unique C–A geometry .
Methods of Application or Experimental Procedures
The cryogenic electron microscopy structures of tRNAsIle recognizing the AUA codon on the ribosome were reported . The side chains of the modified cytidines extend toward the 3′ direction of the mRNA, and the polar termini form hydrogen bonds with 2′-OH of the residue 3′-adjacent to the AUA codon .
Results or Outcomes
Biochemical analyses demonstrated that AUA decoding is facilitated by the additional interaction between the polar termini of the modified cytidines and 2′-OH of the fourth mRNA residue .
Industrial Biomanufacturing of Lysine and its Derivatives
Specific Scientific Field
Industrial Microbiology and Biotechnology
Summary of the Application
Lysine is widely used as a nutrition supplement in feed, food, and beverage industries as well as a chemical intermediate . It shows potential as a feedstock to produce other high-value chemicals for active pharmaceutical ingredients, drugs, or materials .
Methods of Application or Experimental Procedures
Innovative fermentation has emerged as an alternative to the classical manufacturing methods of amino acids, including lysine . Metabolic engineering and synthetic biology are being used to establish new value chains from amino acids to high-value-added chemicals .
Results or Outcomes
The large production volume of amino acids, including lysine, through fermentation has led the amino acid industry to gain a prevailing share in the international market . The extension of the amino acid industry could help to maintain the price of the original amino acid in the international market, thus protecting the effective market operations and stabilizing the profit of the amino acids industry and the workers .
Role in Accurate Translation of Genetic Information
Specific Scientific Field
Genetics and Molecular Biology
Summary of the Application
The anticodon modifications of transfer RNAs (tRNAs) fine-tune the codon recognition on the ribosome for accurate translation . Bacteria and archaea utilize the modified cytidines, lysidine (L) and agmatidine (agm2C), respectively, in the anticodon of tRNAIle to decipher AUA codon .
Methods of Application or Experimental Procedures
The cryogenic electron microscopy structures of tRNAsIle recognizing the AUA codon on the ribosome were reported . Both modifications interact with the third adenine of the codon via a unique C–A geometry .
Results or Outcomes
Biochemical analyses demonstrated that AUA decoding is facilitated by the additional interaction between the polar termini of the modified cytidines and 2′-OH of the fourth mRNA residue .
Safety And Hazards
Direcciones Futuras
Lysidine is an uncommon nucleoside, rarely seen outside of tRNA . It is a derivative of cytidine in which the carbonyl is replaced by the amino acid lysine . The third position in the anti-codon of the Isoleucine-specific tRNA is typically changed from a cytidine which would pair with guanosine to a lysidine which will base pair with adenosine . This makes Lysidine particularly important in the context of theories about the origin of life and here especially for theories that target the origin of translation .
Propiedades
IUPAC Name |
2-methyl-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2/c1-4-5-2-3-6-4/h2-3H2,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSLLSXLURJCDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060204 | |
| Record name | 1H-Imidazole, 4,5-dihydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lysidine | |
CAS RN |
534-26-9 | |
| Record name | 2-Methylimidazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=534-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lysidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole, 4,5-dihydro-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Imidazole, 4,5-dihydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dihydro-2-methyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LYSIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/987F50E3PE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid](/img/structure/B1675680.png)
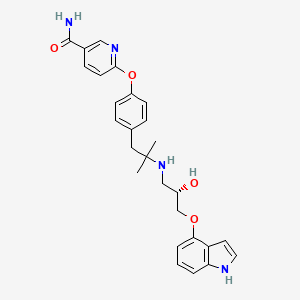
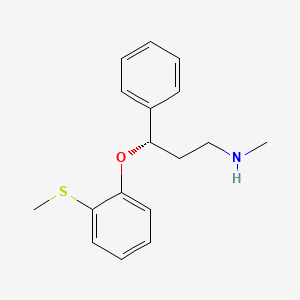
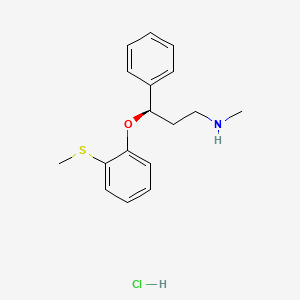
![(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B1675685.png)
![N-{2-[4-(2-fluorophenyl)phenyl]propyl}propane-2-sulfonamide](/img/structure/B1675688.png)

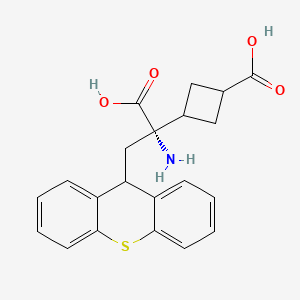
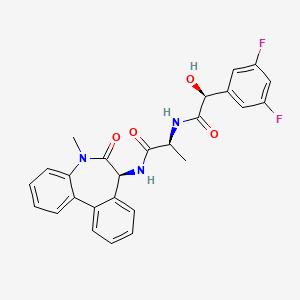
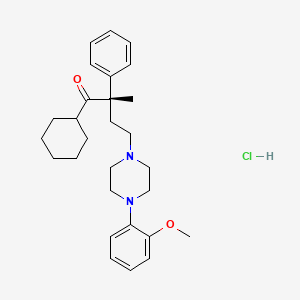

![2-({4-[(2,3-dihydro-1H-inden-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-2-yl}sulfanyl)ethan-1-ol](/img/structure/B1675700.png)
